![molecular formula C16H20FN3O2S B5299594 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine](/img/structure/B5299594.png)
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine
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Overview
Description
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine, also known as EPPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EPPS is a piperidine derivative that is commonly used as a buffer in biochemical experiments.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine is not fully understood, but it is thought to act as a proton acceptor, which helps to maintain a stable pH in biochemical reactions. 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine has also been shown to interact with certain proteins, which may contribute to its ability to inhibit the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine has been shown to have minimal toxicity and is generally considered safe for use in biochemical experiments. It has also been shown to have no significant effect on the growth of bacterial and mammalian cells, making it a useful buffer for cell culture experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine is its ability to maintain a stable pH over a wide range of temperatures and concentrations. It is also relatively inexpensive and easy to use. However, 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine has some limitations, including its inability to buffer at very low pH values and its limited solubility in water at high concentrations.
Future Directions
There are several future directions for research on 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine. One area of interest is in the development of new buffers with improved properties, such as increased solubility and buffering capacity. Another area of research is in the study of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Finally, 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine may have applications in the development of new drugs and drug delivery systems.
Synthesis Methods
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine can be synthesized in several ways, but the most commonly used method is the reaction of 1-ethyl-1H-pyrazole-4-carbonyl chloride with 4-fluorophenylpiperidine in the presence of a base such as triethylamine. The resulting compound is then treated with sodium sulfite to form the sulfonyl group, giving rise to 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine.
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine is a useful buffer in biochemical experiments due to its ability to maintain a stable pH over a wide range of temperatures and concentrations. It has been shown to be effective in a variety of applications, including DNA sequencing, protein crystallization, and electrophoresis. 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine has also been used in the study of Alzheimer's disease, where it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-2-(4-fluorophenyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-2-19-12-15(11-18-19)23(21,22)20-10-4-3-5-16(20)13-6-8-14(17)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXZQQWDXWINBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCCCC2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine |
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